molecular formula C5H5FN2 B1339254 5-Fluoro-2-methylpyrimidine CAS No. 54376-50-0

5-Fluoro-2-methylpyrimidine

Cat. No. B1339254
CAS RN: 54376-50-0
M. Wt: 112.1 g/mol
InChI Key: PHMCZHCYHMGMLP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. The presence of a fluorine atom at the 5th position and a methyl group at the 2nd position distinguishes it from the parent pyrimidine molecule. This compound is of interest due to its potential applications in pharmaceuticals, particularly in the design of anticancer agents such as fluoropyrimidine carbamates, which are known to generate cytotoxic metabolites selectively in tumor tissues .

Synthesis Analysis

The synthesis of fluoropyrimidine derivatives often involves halogenated pyrimidines as starting materials, which undergo various chemical reactions such as Suzuki cross-coupling and nucleophilic aromatic substitution . For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been reported, which demonstrates the potential for creating a wide array of fluoropyrimidine compounds with varying substituents that can exhibit significant antitubercular activity . Additionally, the synthesis of 2,4-disubstituted-5-fluoropyrimidines has been achieved through regioselective substitution and amide formation, indicating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-methylpyrimidine and its derivatives is crucial for their biological activity. The introduction of fluorine atoms into the pyrimidine ring can significantly alter the molecule's electronic properties and its interaction with biological targets. For example, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers has been explored, revealing the impact of different substituents and counterions on the solid-state assembly and optical properties of these compounds .

Chemical Reactions Analysis

Fluoropyrimidines participate in various chemical reactions that are essential for their biological activity. For example, 5-fluorouracil, a related compound, can interfere with nucleic acid metabolism by inhibiting the enzyme responsible for the methylation of uracil to thymine . Furthermore, the major catabolite of fluoropyrimidines, alpha-fluoro-beta-alanine (FBAL), can react with carbonate to form a carbamate derivative in biological fluids, which can be analyzed using 19F NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylpyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of the fluorine atom and other substituents on the pyrimidine ring. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the fluorine atom can increase the metabolic stability and enhance the binding affinity of the molecule to its biological target .

Scientific Research Applications

1. Chemotherapy and Anticancer Applications

5-Fluoro-2-methylpyrimidine, a derivative of fluoropyrimidines, is primarily used in chemotherapy for treating various cancers. It's associated with 5-fluorouracil (5-FU), a core chemotherapeutic agent in treating solid malignancies, including colorectal and breast cancer. The mechanism involves inhibition of thymidylate synthase, crucial for DNA synthesis, thereby hindering cancer cell proliferation. Research also explores genomic predictors, like methylenetetrahydrofolate reductase (MTHFR) polymorphism, in determining the response to fluoropyrimidine-based chemotherapy (Marcuello et al., 2006) (Cohen et al., 2003).

2. Pharmacogenetics and Personalized Medicine

The effectiveness and safety of fluoropyrimidine therapy, including derivatives like 5-Fluoro-2-methylpyrimidine, are significantly influenced by genetic factors. Dihydropyrimidine dehydrogenase (DPD) polymorphisms play a crucial role in fluoropyrimidine metabolism, where variations can lead to differential drug tolerance and efficacy. This opens avenues in personalized medicine for tailoring chemotherapy based on individual genetic profiles to minimize toxicity and optimize therapeutic outcomes (Del Re et al., 2010) (Henricks et al., 2017).

3. Advanced Drug Delivery Systems

Nanoscale delivery systems using DNA-based nanostructures have been explored for targeting cancer cells with fluoropyrimidine derivatives. These advanced delivery mechanisms enhance the specificity and efficacy of the drug, potentially reducing side effects and improving therapeutic outcomes. The use of such nanostructures in delivering 5-Fluoro-2-methylpyrimidine and related compounds represents a significant advancement in targeted cancer therapy (Jorge et al., 2018).

4. Exploring Mechanisms of Drug Action and Resistance Understanding the mechanisms behind the action of fluoropyrimidines and the development of resistance is crucial in improving chemotherapy regimens. Research has identified genes that are transcriptionally activated in response to fluoropyrimidine treatment, providing insights into the cellular mechanisms affected by these drugs. This knowledge can help in identifying biomarkers for resistance and developing more effective treatment strategies (Maxwell et al., 2003).

5. Environmental and Wastewater Treatment Studies The environmental impact and treatment of wastewater containing fluoropyrimidine derivatives, including 5-Fluoro-2-methylpyrimidine, have been studied. Research in this area focuses on developing efficient methods for the degradation and removal of these compounds from wastewater, thereby reducing environmental pollution and potential health hazards (Zhang et al., 2016).

Safety And Hazards

5-Fluoro-2-methylpyrimidine is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-fluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCZHCYHMGMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570057
Record name 5-Fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylpyrimidine

CAS RN

54376-50-0
Record name 5-Fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Shi, T Ishihara, H Yamanaka, JT Gupton - Tetrahedron letters, 1995 - Elsevier
… The similar reaction of 2 with acetamidine hydrochloride (3b) in MeCN at 70-75 C for 3 h gave 5-fluoro2-methylpyrimidine (4b) 7 in 73-76% yields (Entries 8 and 9), whereas the reaction …
Number of citations: 39 www.sciencedirect.com
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
… A mixture of 4,6-dichloro-5-fluoro-2-methylpyrimidine (64c) (1.55 g, 8.60 mmol) in aqueous NH 3 (∼28% w/v) (10 mL) and MeOH (1 mL) was heated at 70 C for 2 h (sealed tube). After …
Number of citations: 51 pubs.acs.org
AN Kovregin, AY Sizov, AF Ermolov - Russian chemical bulletin, 2002 - Springer
α-Fluorine-containing β-functionalized vinyl sulfides readily react with N-nucleophiles to form α-fluorine-substituted products. The reactions with phenylhydrazines and amidines of acids …
Number of citations: 4 link.springer.com

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